N-(4-ethoxyphenyl)-2-[(2-fluorobenzyl)sulfanyl]-5-(phenylsulfanyl)pyrimidine-4-carboxamide
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Overview
Description
N-(4-ETHOXYPHENYL)-2-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-5-(PHENYLSULFANYL)PYRIMIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrimidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ETHOXYPHENYL)-2-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-5-(PHENYLSULFANYL)PYRIMIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. The process may start with the preparation of the pyrimidine core, followed by the introduction of various substituents through nucleophilic substitution, sulfonation, and amide formation reactions. Common reagents used in these steps include ethyl iodide, fluorobenzyl chloride, and phenylsulfonyl chloride.
Industrial Production Methods
In an industrial setting, the production of this compound would require optimization of reaction conditions to maximize yield and purity. This might involve the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-ETHOXYPHENYL)-2-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-5-(PHENYLSULFANYL)PYRIMIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, N-(4-ETHOXYPHENYL)-2-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-5-(PHENYLSULFANYL)PYRIMIDINE-4-CARBOXAMIDE is studied for its potential as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology
Biologically, this compound may exhibit interesting interactions with biological macromolecules, making it a candidate for studies in biochemistry and molecular biology. It could be used to probe enzyme mechanisms or to study protein-ligand interactions.
Medicine
In medicine, pyrimidine derivatives are often investigated for their potential therapeutic properties. This compound might be explored for its activity against various diseases, including cancer, infectious diseases, and inflammatory conditions.
Industry
Industrially, the compound could find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(4-ETHOXYPHENYL)-2-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-5-(PHENYLSULFANYL)PYRIMIDINE-4-CARBOXAMIDE would depend on its specific interactions with molecular targets. These could include enzymes, receptors, or other proteins. The compound might exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(4-ETHOXYPHENYL)-2-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-5-(PHENYLSULFANYL)PYRIMIDINE-4-CARBOXAMIDE include other pyrimidine derivatives with different substituents. Examples might include:
- N-(4-METHOXYPHENYL)-2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-5-(PHENYLSULFANYL)PYRIMIDINE-4-CARBOXAMIDE
- N-(4-HYDROXYPHENYL)-2-{[(2-BROMOPHENYL)METHYL]SULFANYL}-5-(PHENYLSULFANYL)PYRIMIDINE-4-CARBOXAMIDE
Uniqueness
The uniqueness of N-(4-ETHOXYPHENYL)-2-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-5-(PHENYLSULFANYL)PYRIMIDINE-4-CARBOXAMIDE lies in its specific combination of substituents, which can impart distinct chemical and biological properties
Properties
Molecular Formula |
C26H22FN3O2S2 |
---|---|
Molecular Weight |
491.6 g/mol |
IUPAC Name |
N-(4-ethoxyphenyl)-2-[(2-fluorophenyl)methylsulfanyl]-5-phenylsulfanylpyrimidine-4-carboxamide |
InChI |
InChI=1S/C26H22FN3O2S2/c1-2-32-20-14-12-19(13-15-20)29-25(31)24-23(34-21-9-4-3-5-10-21)16-28-26(30-24)33-17-18-8-6-7-11-22(18)27/h3-16H,2,17H2,1H3,(H,29,31) |
InChI Key |
XCGSLLONORPZPE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=NC(=NC=C2SC3=CC=CC=C3)SCC4=CC=CC=C4F |
Origin of Product |
United States |
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